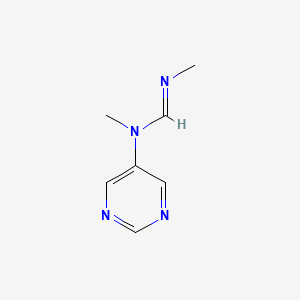
N,N'-Dimethyl-N-(pyrimidin-5-yl)formimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide is an organic compound that belongs to the class of formamidines It is characterized by the presence of a pyrimidine ring substituted at the 5-position with a formimidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide typically involves the reaction of pyrimidine derivatives with formimidamide precursors. One common method involves the reaction of pyrimidine-5-carbaldehyde with N,N-dimethylformamide dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the pyrimidine ring to form the desired product .
Industrial Production Methods
Industrial production of N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formimidamide group to an amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The pyrimidine ring can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound has a similar structure but contains a dithiazole ring instead of a pyrimidine ring.
N,N-Dimethyl-N’-(2-(methylsulfonyl)pyrimidin-5-yl)formimidamide: This compound has a methylsulfonyl group at the 2-position of the pyrimidine ring.
Uniqueness
N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
193014-40-3 |
|---|---|
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.1811 |
Synonymes |
Methanimidamide, N,N-dimethyl-N-5-pyrimidinyl-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















